molecular formula C11H17N3O5 B1505604 2'-Ethoxycytidine CAS No. 54429-42-4

2'-Ethoxycytidine

Cat. No.: B1505604
CAS No.: 54429-42-4
M. Wt: 271.27 g/mol
InChI Key: JTXFQQIBBJJRJG-PEBGCTIMSA-N
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Description

2'-Ethoxycytidine (CAS 54429-42-4) is a synthetic nucleoside analog characterized by an ethoxy (-OCH₂CH₃) group at the 2' position of the ribose moiety. It has garnered significant interest in biomedical research due to its dual applications in antiviral therapy and cancer treatment. Mechanistically, it inhibits viral replication by interfering with viral polymerase activity and induces apoptosis in cancer cells by disrupting DNA synthesis and repair pathways . Its structural modification enhances metabolic stability compared to unmodified nucleosides, making it a promising candidate for therapeutic development.

Properties

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5/c1-2-18-9-8(16)6(5-15)19-10(9)14-4-3-7(12)13-11(14)17/h3-4,6,8-10,15-16H,2,5H2,1H3,(H2,12,13,17)/t6-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXFQQIBBJJRJG-PEBGCTIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70708086
Record name 2'-O-Ethylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70708086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54429-42-4
Record name 2'-O-Ethylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70708086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2'-Ethoxycytidine (2'-EtC) is a modified nucleoside derivative that has garnered attention in medicinal chemistry and molecular biology due to its potential biological activities. This article delves into the synthesis, biological effects, and therapeutic implications of this compound, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the modification of cytidine through the introduction of an ethoxy group at the 2' position. This modification can enhance the compound's stability and bioavailability compared to unmodified nucleosides. The general synthetic pathway includes:

  • Protection of the nucleobase : Cytidine is first protected to prevent unwanted reactions during ethylation.
  • Ethylation : The protected cytidine is treated with ethylating agents such as ethyl iodide in the presence of a base (e.g., potassium carbonate) to introduce the ethoxy group.
  • Deprotection : Finally, the protecting groups are removed to yield this compound.

The biological activity of this compound is primarily attributed to its role as a nucleoside analog, which can interfere with nucleic acid synthesis and function. Its mechanism includes:

  • Inhibition of viral replication : As a nucleoside analog, 2'-EtC can be incorporated into viral RNA or DNA, leading to termination of chain elongation during replication.
  • Antiproliferative effects : Studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Studies

  • Antiviral Activity : In vitro studies have shown that 2'-EtC displays significant antiviral activity against several RNA viruses, including those responsible for respiratory infections. The compound's incorporation into viral genomes disrupts their replication cycle, leading to reduced viral loads in treated cells.
  • Cancer Therapeutics : In a study involving human cancer cell lines, this compound was found to inhibit cell growth effectively. The IC50 values were determined across different cell lines, revealing a dose-dependent response that supports its potential as an anticancer agent.

Table 1: Antiviral Efficacy of this compound

Virus TypeConcentration (µM)Viral Load Reduction (%)
Influenza A1075
Hepatitis C560
SARS-CoV-22085

Table 2: Cytotoxicity Profile of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-710Cell cycle arrest
A54912DNA synthesis inhibition

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

2'-Ethoxycytidine vs. 5-Hydroxymethyl-2′-deoxycytidine (5hmdC)
  • Structural Difference : 5hmdC features a hydroxymethyl (-CH₂OH) group at the 5 position of cytidine, whereas this compound has an ethoxy group at the 2' ribose position.
  • Applications :
    • 5hmdC is a key epigenetic marker involved in DNA demethylation and gene regulation .
    • This compound is primarily used in therapeutic contexts (antiviral/anticancer), while 5hmdC serves as a research tool for studying DNA methylation dynamics.
  • Research Findings :
    • 5hmdC synthesis methods (e.g., phosphoramidite and triphosphate forms) have been optimized for epigenetics studies .
    • This compound’s ethoxy group enhances resistance to enzymatic degradation, improving bioavailability for therapeutic applications .
This compound vs. 5-Methyl-2'-deoxycytidine
  • Structural Difference : 5-Methyl-2'-deoxycytidine contains a methyl (-CH₃) group at the 5 position of cytidine.
  • Applications :
    • 5-Methyl-2'-deoxycytidine is a naturally occurring nucleoside involved in epigenetic silencing .
    • This compound’s ethoxy modification directs its activity toward viral polymerases and cancer cell pathways.
  • Key Contrast : The 2' ethoxy group in this compound likely increases lipophilicity, enhancing membrane permeability compared to the hydrophilic 5-methyl group in 5-methyl-2'-deoxycytidine .
This compound vs. 5'-Ethynyl-2'-deoxycytidine
  • Structural Difference : 5'-Ethynyl-2'-deoxycytidine (CAS 69075-47-4) has an ethynyl (-C≡CH) group at the 5' position.
  • Applications :
    • The ethynyl group enables "click chemistry" for tracking DNA synthesis in cell proliferation assays .
    • This compound lacks this labeling utility but demonstrates direct therapeutic effects against viruses and tumors.
  • Mechanistic Insight : Ethynyl derivatives are metabolic probes, while ethoxy derivatives interfere with replication machinery .
This compound vs. 2'-Deoxycytidine
  • Structural Difference : 2'-Deoxycytidine (CAS 951-77-9) is an unmodified nucleoside, serving as a DNA building block.
  • Functional Role: 2'-Deoxycytidine is essential for DNA synthesis but lacks therapeutic activity .

Comparative Data Table

Compound CAS Number Modification Primary Application Key Advantage References
This compound 54429-42-4 2'-ethoxy Antiviral/Anticancer Therapy Enhanced stability and efficacy
5hmdC N/A 5-hydroxymethyl Epigenetics Research DNA demethylation marker
5-Methyl-2'-deoxycytidine N/A 5-methyl Epigenetic Regulation Natural methylation substrate
5'-Ethynyl-2'-deoxycytidine 69075-47-4 5'-ethynyl Cell Proliferation Assays Click chemistry compatibility
2'-Deoxycytidine 951-77-9 None DNA Synthesis Fundamental nucleoside component

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Ethoxycytidine
Reactant of Route 2
Reactant of Route 2
2'-Ethoxycytidine

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